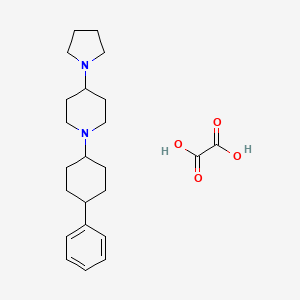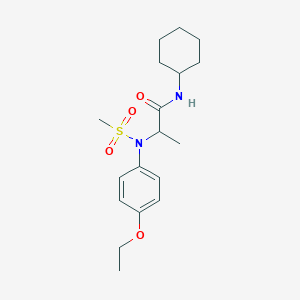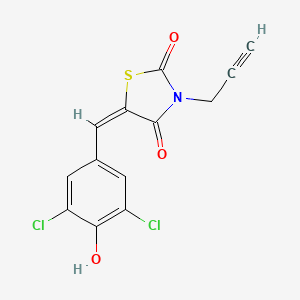
1-(4-phenylcyclohexyl)-4-(1-pyrrolidinyl)piperidine oxalate
描述
1-(4-phenylcyclohexyl)-4-(1-pyrrolidinyl)piperidine oxalate, commonly known as PCP, is a synthetic dissociative drug that was first synthesized in the 1950s. PCP has been used for various purposes, including as an anesthetic in the medical field and as a recreational drug. However, due to its highly addictive nature and potential for abuse, its use has been restricted in many countries. Despite its controversial history, PCP continues to be a subject of scientific research due to its unique properties and potential applications.
作用机制
PCP acts on the N-methyl-D-aspartate (NMDA) receptor in the brain, which is involved in learning and memory. PCP binds to a specific site on the receptor, blocking the action of the neurotransmitter glutamate. This results in a disruption of normal brain function, leading to the dissociative and hallucinogenic effects seen with PCP use.
Biochemical and Physiological Effects
PCP has a variety of effects on the body, including changes in heart rate, blood pressure, and body temperature. It also affects the release of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. These effects contribute to the dissociative and hallucinogenic properties of PCP.
实验室实验的优点和局限性
One advantage of using PCP in laboratory experiments is its ability to induce specific effects on the brain, such as dissociation and hallucinations. This makes it a useful tool for studying the underlying mechanisms of various neurological and psychiatric disorders. However, its potential for causing adverse effects and its highly addictive nature limit its use in research.
未来方向
There are several areas of future research that could benefit from the use of PCP. One area is the development of more effective treatments for schizophrenia and other psychiatric disorders. By studying the effects of PCP on the brain, researchers may be able to identify new targets for drug development.
Another area of research is the use of PCP as a tool for studying the neural basis of consciousness. By inducing dissociation and other altered states of consciousness, PCP may provide insights into the underlying mechanisms of consciousness and subjective experience.
Finally, PCP may have potential applications in the field of neuroscience. By studying the effects of PCP on the brain, researchers may be able to gain a better understanding of the neural circuits involved in various cognitive processes, such as learning and memory.
In conclusion, PCP is a synthetic dissociative drug that has been studied extensively for its potential therapeutic applications. Its unique properties and potential applications make it a subject of ongoing scientific research. However, its highly addictive nature and potential for abuse highlight the need for caution in its use and further investigation into its potential benefits and limitations.
科学研究应用
PCP has been studied extensively for its potential therapeutic applications. One area of research has focused on the use of PCP as an anesthetic in surgery. PCP has been shown to have potent anesthetic effects and has been used successfully in animal models. However, its use in humans is limited due to its potential for causing hallucinations and other adverse effects.
Another area of research has focused on the use of PCP as a model for studying schizophrenia. PCP has been shown to induce symptoms similar to those seen in schizophrenia, such as delusions and disordered thinking. By studying the effects of PCP on the brain, researchers hope to gain a better understanding of the underlying mechanisms of schizophrenia and develop more effective treatments.
属性
IUPAC Name |
oxalic acid;1-(4-phenylcyclohexyl)-4-pyrrolidin-1-ylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2.C2H2O4/c1-2-6-18(7-3-1)19-8-10-20(11-9-19)23-16-12-21(13-17-23)22-14-4-5-15-22;3-1(4)2(5)6/h1-3,6-7,19-21H,4-5,8-17H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHQDPHIVCIJAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[1-(3-fluorobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3969948.png)
![2-[(dimethylamino)methyl]-4-methylphenyl dimethylcarbamate hydrochloride](/img/structure/B3969953.png)
![N-[4-chloro-3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B3969954.png)

![4-(3-furylmethyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B3969967.png)
![6-chloro-3-{2-[(4-propoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B3969973.png)
![propyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B3969985.png)
![4-methoxy-6-{4-[4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}pyrimidine bis(trifluoroacetate)](/img/structure/B3969999.png)
![N-(2-ethyl-2H-1,2,3-triazol-4-yl)-2-[5-(4-methoxyphenyl)-1H-indazol-1-yl]acetamide](/img/structure/B3970007.png)

![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B3970015.png)

![1-[1-(3-methylbutanoyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970020.png)
![1-(4-methoxyphenyl)-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B3970032.png)